![molecular formula C15H9BrFNO2 B1620959 N-(5-Bromo-2-fluorobenzyl)phthalimide CAS No. 530141-44-7](/img/structure/B1620959.png)
N-(5-Bromo-2-fluorobenzyl)phthalimide
Overview
Description
N-(5-Bromo-2-fluorobenzyl)phthalimide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BrF-NBP and is a derivative of phthalimide.
Scientific Research Applications
BrF-NBP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BrF-NBP has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. BrF-NBP has also been investigated as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as Alzheimer's and Parkinson's.
In material science, BrF-NBP has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. It has also been used as a surface modifier for the preparation of self-assembled monolayers.
Mechanism Of Action
The mechanism of action of BrF-NBP is not fully understood. However, it has been proposed that BrF-NBP induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It has also been suggested that BrF-NBP inhibits protein-protein interactions by binding to the hydrophobic pockets on the surface of the protein.
Biochemical And Physiological Effects
BrF-NBP has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly eliminated from the body. BrF-NBP has been found to be metabolized in the liver and excreted in the urine.
Advantages And Limitations For Lab Experiments
One of the advantages of using BrF-NBP in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using BrF-NBP is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BrF-NBP. One potential area of research is the development of BrF-NBP as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for BrF-NBP in cancer treatment. Another area of research is the development of BrF-NBP as a potential inhibitor of protein-protein interactions. Further studies are needed to determine the specificity and potency of BrF-NBP in inhibiting protein-protein interactions. Additionally, further studies are needed to investigate the potential applications of BrF-NBP in material science, organic synthesis, and other fields.
properties
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQNVOUVZHMFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378411 | |
Record name | 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-fluorobenzyl)phthalimide | |
CAS RN |
530141-44-7 | |
Record name | 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530141-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(5-bromo-2-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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